![molecular formula C11H13N3 B3070892 2-(3-Phenyl-pyrazol-1-yl)-ethylamine CAS No. 1006468-98-9](/img/structure/B3070892.png)
2-(3-Phenyl-pyrazol-1-yl)-ethylamine
Overview
Description
2-(3-Phenyl-pyrazol-1-yl)-ethylamine, also known as PEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PEA is a naturally occurring compound in the human body and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Antibacterial Properties
2-(3-Phenyl-pyrazol-1-yl)-ethylamine: and its derivatives exhibit promising antibacterial activity. In a study by Raj KC et al., certain pyrazole derivatives demonstrated potent anti-Gram-positive bacterial effects. These compounds were particularly active against staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. Notably, they also displayed bactericidal action and effectively inhibited and eradicated Staphylococcus aureus and Enterococcus faecalis biofilms .
Biofilm Inhibition
The lead compounds derived from 2-(3-Phenyl-pyrazol-1-yl)-ethylamine were studied for their real-time biofilm inhibition using Bioscreen C. These compounds showed promise in preventing biofilm formation, which is crucial for combating persistent bacterial infections. Additionally, they outperformed conventional antibiotics like gentamycin and vancomycin in inhibiting S. aureus persisters .
Mechanism of Action
Flow cytometry and protein leakage assays revealed that the lead compounds likely act by permeabilizing the bacterial cell membrane. This unique mode of action contributes to their effectiveness against drug-resistant strains. Further exploration of this mechanism could inform novel antimicrobial drug development .
Antineoplastic Potential
While not directly related to antibacterial properties, it’s worth noting that pyrazole derivatives have also shown potential as antineoplastic agents. Further research could explore their use in cancer therapy .
Mechanism of Action
Target of Action
The primary targets of 2-(3-Phenyl-pyrazol-1-yl)-ethylamine are Staphylococcus aureus and Enterococcus faecalis , two groups of pathogens . These bacteria are responsible for a variety of infections, particularly in hospital settings .
Mode of Action
The compound interacts with its targets by permeabilizing the cell membrane . This process disrupts the normal function of the cell membrane, leading to bacterial death .
Biochemical Pathways
The compound’s ability to permeabilize the cell membrane suggests it may interfere with essential processes such as nutrient uptake, waste removal, and maintenance of cellular homeostasis .
Result of Action
The compound exhibits bactericidal action, effectively killing Staphylococcus aureus and Enterococcus faecalis . It has also been shown to inhibit and eradicate biofilms formed by these bacteria . In addition, the compound is potent against S. aureus persisters .
properties
IUPAC Name |
2-(3-phenylpyrazol-1-yl)ethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-7-9-14-8-6-11(13-14)10-4-2-1-3-5-10/h1-6,8H,7,9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJZYXZSZKPQKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenyl-pyrazol-1-yl)-ethylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.